A Comprehensive Technical Guide on N,5-Dimethyl-3-fluoroaniline: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
A Comprehensive Technical Guide on N,5-Dimethyl-3-fluoroaniline: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the strategic decoration of aniline cores with halogens and alkyl groups is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N,5-dimethyl-3-fluoroaniline (CAS: 1369939-90-1) represents a highly specialized secondary aniline building block. By combining the metabolic stability imparted by a meta-fluorine atom with the steric/lipophilic tuning of a meta-methyl group, this motif serves as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and anti-infective agents.
This whitepaper provides an in-depth analysis of the physicochemical properties of N,5-dimethyl-3-fluoroaniline, details field-proven, self-validating synthetic methodologies, and explores its mechanistic utility in drug development.
Chemical Structure & Physicochemical Profiling
Understanding the causality behind a molecule's behavior requires dissecting its substituent effects. The core of N,5-dimethyl-3-fluoroaniline is modulated by three distinct functional groups, each contributing to the overall electronic and steric environment of the molecule 1.
-
3-Fluoro Substitution (-I Effect): Fluorine is highly electronegative. Positioned meta to the amine, it exerts a strong inductive electron-withdrawing effect (-I) without significant resonance donation (+M). This deliberately lowers the
of the aniline nitrogen, reducing basicity to prevent hERG liability while simultaneously blocking rapid oxidative metabolism (CYP450) at the electron-rich aromatic ring. -
5-Methyl Substitution (+I Effect): The meta-methyl group provides a weak inductive electron-donating effect (+I), slightly offsetting the fluorine's withdrawal. More importantly, it increases the overall lipophilicity (
) of the molecule, allowing the motif to perfectly occupy hydrophobic sub-pockets in target proteins. -
N-Methylation: The secondary amine enhances the nucleophilicity of the nitrogen compared to a primary aniline, but introduces specific steric constraints. In kinase hinge-binding motifs, this N-methyl group dictates the rotational conformation of the attached pharmacophore.
Quantitative Data Summary
The following table summarizes the foundational physicochemical and structural data for this building block.
| Property | Value / Description |
| Chemical Name | N,5-dimethyl-3-fluoroaniline (or 3-fluoro-N,5-dimethylaniline) |
| CAS Registry Number | 1369939-90-1 |
| Molecular Formula | |
| Molecular Weight | 139.17 g/mol |
| SMILES String | CC1=CC(F)=CC(NC)=C1 |
| Primary Precursor | 3-Fluoro-5-methylaniline (CAS: 52215-41-5) 2 |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthetic Methodologies & Workflow Design
Synthesizing secondary anilines with high selectivity is notoriously challenging. Direct alkylation of primary anilines (e.g., using methyl iodide) frequently results in over-alkylation, yielding tertiary amines or quaternary ammonium salts. To establish a robust, high-yielding process, we utilize two primary routes: Palladium-catalyzed cross-coupling and controlled reductive amination.
Synthetic pathways for N,5-dimethyl-3-fluoroaniline via cross-coupling and reductive amination.
Route A: The Buchwald-Hartwig Amination (Self-Validating Protocol)
The Buchwald-Hartwig amination 3 is the gold standard for C-N bond formation. However, coupling methylamine (the smallest aliphatic primary amine) is highly prone to diarylation.
Causality in Catalyst Selection: To prevent the second arylation event, we employ BrettPhos or its pre-catalyst derivatives. The extreme steric bulk of the BrettPhos ligand creates a restrictive pocket around the Palladium center, allowing the initial oxidative addition and methylamine coordination, but physically blocking a second aryl halide from reacting with the newly formed secondary amine 4.
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to confirm success at each stage before proceeding.
-
System Preparation (IPC: Inert Atmosphere Verification):
-
Oven-dry a Schlenk tube at 120°C. Cool under a continuous stream of Argon.
-
Add
(2.0 mol%), BrettPhos ligand (4.0 mol%), and Sodium tert-butoxide ( , 1.2 eq). -
Validation Check: Evacuate and backfill with Argon three times. The absence of oxygen is critical; exposure will immediately turn the active catalyst black (Pd black precipitation), failing the visual validation.
-
-
Reagent Introduction (IPC: Catalyst Activation):
-
Inject anhydrous Toluene (0.2 M relative to substrate) via syringe.
-
Validation Check: Stir at room temperature for 5 minutes. The solution must transition from yellow to a deep, homogeneous red, confirming the formation of the active
-BrettPhos complex.
-
-
Substrate Addition & Heating:
-
Add 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) and Methylamine solution (2.0 M in THF, 2.0 eq).
-
Seal the tube and heat to 85°C for 12 hours.
-
-
Reaction Monitoring (IPC: Quantitative Conversion):
-
Validation Check: At 10 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via UPLC-MS. The reaction is self-validated to proceed to workup only when the ratio of product to starting material exceeds 98:2.
-
-
Workup & Purification:
-
Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure N,5-dimethyl-3-fluoroaniline.
-
Palladium-catalyzed Buchwald-Hartwig amination cycle for N-methylarylamine synthesis.
Reaction Optimization Data
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| Toluene | 100 | 22% | High diarylation observed. | ||
| Dioxane | 90 | 65% | Moderate mono-selectivity. | ||
| Toluene | 85 | 91% | Excellent mono-selectivity; no diarylation. |
Applications in Drug Development
The N,5-dimethyl-3-fluoroaniline motif is not merely a structural curiosity; it is a highly functionalized pharmacophore used to solve specific medicinal chemistry challenges.
Case Study: Modulating Pharmacokinetics in Anti-Infectives In the development of bicyclic 2-pyridone-based inhibitors targeting Chlamydia trachomatis infectivity, researchers encountered a strict limitation regarding lipophilicity and membrane permeability. Highly lipophilic derivatives suffered from poor aqueous solubility, while overly polar compounds failed to penetrate the bacterial inclusion membrane.
By incorporating the 3-fluoro-5-methylaniline motif (specifically as a C3-amide derivative), researchers successfully fine-tuned the calculated
Consolidated References
-
ChemScene. "1369939-90-1 | 3-Fluoro-n,5-dimethylaniline". 1
-
Fluorochem. "3-Fluoro-5-methylaniline". 2
-
Wikipedia. "Buchwald–Hartwig amination". 3
-
Google Patents. "JP5591714B2 - Ligands for transition metal catalyzed cross coupling and methods of use thereof". 4
-
National Center for Biotechnology Information (PMC). "Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors". 5
Sources
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. JP5591714B2 - Ligands for transition metal catalyzed cross coupling and methods of use thereof - Google Patents [patents.google.com]
- 5. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
